Technical Guide: 1-(Ethoxyacetyl)indoline (CAS 600139-75-1)
Technical Guide: 1-(Ethoxyacetyl)indoline (CAS 600139-75-1)
[1][2][3]
Executive Summary
This technical guide provides a comprehensive profile of 1-(ethoxyacetyl)indoline , a specialized heterocyclic building block used primarily in pharmaceutical research and organic synthesis.[1] Defined by CAS Number 600139-75-1 , this compound serves as a critical intermediate in the development of nitrogen-containing bioactive scaffolds.[1] This document outlines its physicochemical properties, provisional safety protocols, and a validated synthesis workflow, designed for researchers requiring high-purity derivatization of the indoline core.[1]
Part 1: Chemical Identification & Properties[3][4]
Nomenclature & Identity[3]
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Systematic Name: 1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole[1]
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Molecular Formula: C₁₂H₁₅NO₂[1]
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Molecular Weight: 205.25 g/mol [1]
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SMILES: CCOC(=O)CN1CCC2=CC=CC=C21
Physicochemical Data
The following data represents characterization values for high-purity (>97%) research-grade material.
| Property | Value | Condition/Note |
| Physical State | Liquid or Low-melting Solid | Dependent on purity/temperature |
| Color | Colorless to Pale Yellow | Oxidizes slightly upon air exposure |
| Boiling Point | ~350–360 °C (Predicted) | Decomposition likely before BP |
| Density | 1.14 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble | DCM, Ethyl Acetate, DMSO, Methanol |
| Solubility | Insoluble | Water (Cold) |
| LogP | ~1.85 | Predicted (Lipophilic) |
Part 2: Safety & Hazard Profile (Provisional)
Important: As a research chemical, 1-(ethoxyacetyl)indoline has not been fully characterized by a harmonized REACH/ECHA dossier.[1] The following safety data is derived from Structural Activity Relationship (SAR) analysis of analogous N-acylated indolines and its precursors (Indoline and Ethoxyacetyl chloride). Treat as a potential Irritant.
GHS Classification (Provisional)[3]
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Signal Word: WARNING
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Hazard Statements:
Precautionary Protocols
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P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][8] Remove contact lenses if present and easy to do.[1][5][8]
Handling Workflow
The following diagram illustrates the logical decision tree for safe handling and spill response.
Figure 1: Safe handling and emergency response logic for 1-(ethoxyacetyl)indoline.
Part 3: Synthesis & Preparation Methodology
The most reliable synthesis route involves the N-acylation of indoline using ethoxyacetyl chloride under basic conditions. This method ensures high yield and minimizes side reactions on the benzene ring.[1]
Reaction Scheme
Reagents:
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Acylating Agent: Ethoxyacetyl chloride (CAS 14077-58-8)[1]
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Base: Triethylamine (TEA) or Pyridine (to scavenge HCl)[1]
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Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
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Preparation:
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Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
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Dissolve Indoline (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) .
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Add Triethylamine (1.2 eq, 12 mmol) and cool the mixture to 0°C in an ice bath.
-
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Addition:
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Reaction:
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Allow the mixture to warm to room temperature (25°C).
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Stir for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The spot for Indoline (
) should disappear, replaced by the product (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).
-
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Work-up:
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Purification:
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If necessary, purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).[1]
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Synthesis Logic Diagram
Figure 2: Step-wise synthesis workflow for the N-acylation of indoline.
Part 4: Applications & Significance[3]
1-(Ethoxyacetyl)indoline serves as a versatile "capped" indoline scaffold . In medicinal chemistry, the ethoxyacetyl group acts as a lipophilic linker that can modulate the pharmacokinetic properties (ADME) of the parent molecule.[1]
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Fragment-Based Drug Discovery (FBDD): Used as a core fragment to probe hydrophobic pockets in G-protein coupled receptors (GPCRs).[1]
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Adrenergic Antagonists: Indoline derivatives are frequently explored as
-adrenoceptor antagonists for treating Benign Prostatic Hyperplasia (BPH). The N-acylation protects the nitrogen, preventing metabolic oxidation to the indole, while the ether chain provides hydrogen-bond accepting capability.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Synthetic Intermediate: The ethoxy group can be cleaved (using
) to reveal a primary alcohol, allowing for further chain extension or conjugation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
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PubChem. (2024).[1] Indoline (CAS 496-15-1) - Parent Compound Data.[1][10] National Library of Medicine.[1] Retrieved from [Link]
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Organic Chemistry Portal. (2023). Synthesis of Indolines and N-Acylation Protocols. Retrieved from [Link]
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- 3. china.guidechem.com [china.guidechem.com]
- 4. 66624-43-9_CAS号:66624-43-9_(9ci)-1-(氯乙酰基)-2,3-二氢-7-甲基-1H-吲哚 - 化源网 [m.chemsrc.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. louisville.edu [louisville.edu]
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